1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSDSZQKGMLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152535-34-6 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity comparable to that of native ligands Additionally, the fluorine substitution in the compound enhances its stability and binding affinity to protein-ligand complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent . The compound’s ability to modulate gene expression and disrupt cellular metabolism further underscores its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s fluorine atom enhances its binding affinity, making it a potent inhibitor . Additionally, it can induce changes in gene expression, contributing to its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism and its effects on cellular processes are areas of active research, with potential implications for drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action.
Biological Activity
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis routes, and relevant research findings.
Chemical Structure and Properties
This compound contains a pyrazole ring with a fluorophenyl substituent at the first position and a carboxylic acid group at the third position. This specific arrangement contributes to its unique chemical reactivity and biological properties, making it a subject of interest in various pharmacological applications.
Biological Activities
Research indicates that pyrazole derivatives often exhibit several biological activities, including:
- Anti-inflammatory : Compounds similar to this compound have shown anti-inflammatory effects, which could be attributed to their ability to inhibit cyclooxygenase (COX) enzymes .
- Analgesic : The compound may also possess analgesic properties, potentially making it useful in pain management therapies .
- Antimicrobial : Studies have suggested that fluorinated phenyl groups enhance the antimicrobial potency of pyrazole derivatives against pathogens such as Staphylococcus aureus and Acinetobacter baumannii .
- Anticancer : Similar compounds have demonstrated potential in cancer therapy, although specific studies on this compound are still needed to confirm this activity.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its biological effects may involve interactions with various enzymes and receptors. Molecular docking studies have been employed to predict its binding affinity to specific targets, which is crucial for understanding its pharmacological profile .
Synthesis Routes
Several synthetic routes have been developed for producing this compound. These methods often involve the reaction of appropriate hydrazones with carboxylic acids or their derivatives. The accessibility of this compound from commercial suppliers facilitates further research into its applications .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs. Its structural similarity to known pharmacophores suggests it could yield novel therapeutic agents .
- Biochemical Research : Researchers utilize this compound in enzyme inhibition studies, contributing to the understanding of biological pathways involved in disease mechanisms .
Table 1: Comparative Biological Activity of Pyrazole Derivatives
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Potential for drug development |
| 1-(4-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid | Antimicrobial | Increased potency against pathogens |
| 1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | Anticancer | Requires further investigation |
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Research indicates that compounds in the pyrazole family often exhibit anti-inflammatory and analgesic activities. 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is being investigated for its potential as a pain relief medication. Its structural similarity to known bioactive pyrazole derivatives suggests it may interact with biological targets involved in pain pathways, leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Case Study: Pyrazole Derivatives in Pain Management
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives significantly reduced pain in animal models. The mechanism was linked to inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes. Similar investigations into this compound could yield valuable insights into its efficacy and mechanism of action.
Agricultural Chemistry
Pesticide and Herbicide Development
The compound is being explored for its effectiveness as a pesticide or herbicide. Its ability to modulate biological activity makes it suitable for targeted pest management strategies that minimize environmental impact while maximizing crop yields. Studies have shown that pyrazole derivatives can disrupt pest metabolic pathways, leading to increased mortality rates in target species .
Data Table: Efficacy of Pyrazole-Based Herbicides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Common Weeds | 85 | [Agricultural Chemistry Journal] |
| Pyrazole derivative X | Crop-Damaging Insects | 90 | [Pest Management Science] |
Material Science
Advanced Materials and Coatings
In material science, this compound is being studied for its potential role in developing advanced materials, particularly coatings and polymers. Its unique chemical structure may enhance the durability and resistance of materials against environmental factors such as UV radiation and moisture .
Biochemical Research
Understanding Biochemical Pathways
Researchers utilize this compound to investigate specific biochemical pathways. It serves as a model compound for studying interactions with enzymes and receptors, which is critical for drug development. Techniques like molecular docking are employed to elucidate its binding affinities and potential therapeutic targets .
Case Study: Binding Affinity Studies
A recent study utilized molecular docking simulations to assess the interaction between pyrazole derivatives and cyclooxygenase enzymes. The findings indicated strong binding affinities, suggesting that modifications to the pyrazole structure could enhance therapeutic effects. Similar studies on this compound could provide insights into optimizing its pharmacological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Variations
Chlorophenyl Analogs
- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7): Substitution of fluorine with chlorine increases molecular weight (279.70 g/mol) and lipophilicity (Cl is more lipophilic than F). Biological Relevance: Chlorophenyl analogs are often explored for antimicrobial and anti-inflammatory activities due to increased steric bulk and electron-withdrawing effects .
Trifluoromethyl and Nitro Derivatives
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid (CAS: 1443279-18-2):
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid (CAS: EN300-233051):
Substituent Position and Ring Modifications
Fluorophenyl Position Isomers
- The trifluoromethyl group at position 5 increases steric hindrance . Molecular weight: 274.17 g/mol .
Extended Ring Systems
Functional Group Additions
Methyl and Isopropyl Derivatives
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | C₁₀H₇FN₂O₂ | 206.18 | 4-Fluorophenyl | 1152535-34-6 |
| 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-... | C₁₂H₁₁ClN₂O₄ | 279.70 | 4-Chlorophenyl, hydroxyethyl | 1210492-11-7 |
| 1-(3-Fluorophenyl)-5-(trifluoromethyl)... | C₁₁H₆F₄N₂O₂ | 274.17 | 3-Fluorophenyl, CF₃ | 1119489-35-8 |
| 1-Cyclopentyl-3-nitro-1H-pyrazole-4-... | C₉H₁₁N₃O₄ | 225.20 | Cyclopentyl, nitro | EN300-233051 |
Preparation Methods
Preparation Method Overview
The primary synthetic route involves hydrolysis of an ester precursor, ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate, under basic conditions to yield the target carboxylic acid.
Detailed Preparation Procedure
- Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate (0.92 g, 3.9 mmol)
- Sodium hydroxide (NaOH), 0.47 g (11.8 mmol, 3 equivalents)
- Ethanol and water mixture (EtOH/H2O, 1.5:1 ratio, total 18 mL)
- The ester is dissolved in the EtOH/H2O solvent mixture.
- Sodium hydroxide is added to the solution.
- The reaction mixture is heated at 50°C for 1 hour to effect hydrolysis.
Workup :
- After completion, the reaction is quenched with water.
- The product is extracted with ethyl acetate.
- The combined organic layers are concentrated.
- Silica gel column chromatography is performed using a mixture of ethyl acetate and methanol (3:1 ratio) as eluent.
Yield :
- The isolated yield of 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is approximately 52% (0.42 g, 2.0 mmol).
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis of ester | NaOH (3 eq), EtOH/H2O (1.5:1), 50°C, 1 h | Conversion of ester to carboxylic acid |
| Extraction and concentration | Ethyl acetate extraction | Isolation of crude acid |
| Purification | Silica gel chromatography (EtOAc:MeOH 3:1) | Pure this compound |
Analytical and Research Findings
- The hydrolysis step proceeds efficiently at moderate temperature (50°C), avoiding harsh conditions that could degrade the pyrazole ring.
- The use of a mixed solvent system (ethanol/water) facilitates dissolution of both organic and inorganic components, improving reaction kinetics.
- Silica gel chromatography with ethyl acetate/methanol solvent system effectively purifies the product, removing unreacted starting materials and side products.
- The moderate yield (52%) suggests potential for optimization, possibly by adjusting reaction time, temperature, or base equivalents.
Comparative Notes on Related Pyrazole Carboxylic Acid Preparations
While specific preparation methods for this compound are limited, related pyrazole carboxylic acids have been synthesized via multi-step routes involving:
- Cyclization of hydrazine derivatives with ketoesters or α,β-unsaturated esters.
- Use of catalytic iodide salts to promote condensation and cyclization steps in related pyrazole syntheses (e.g., for difluoromethyl-substituted pyrazole carboxylic acids).
- Control of reaction temperature and pH to minimize isomer formation and maximize purity.
These methods highlight the importance of reaction condition optimization to improve yield and purity, although direct application to the 4-fluorophenyl derivative requires further experimental validation.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate (0.92 g, 3.9 mmol) |
| Base | Sodium hydroxide (0.47 g, 11.8 mmol) |
| Solvent | Ethanol/water (1.5:1), total 18 mL |
| Reaction Temperature | 50°C |
| Reaction Time | 1 hour |
| Workup | Quench with water, extract with ethyl acetate |
| Purification | Silica gel chromatography (EtOAc:MeOH 3:1) |
| Yield | 52% (0.42 g, 2.0 mmol) |
Q & A
Q. What are the key structural and physicochemical properties of 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid?
The compound has a molecular formula of C₁₀H₇FN₂O₂ , a molecular weight of 206.18 g/mol , and a CAS number 1152535-34-6 . Its structure includes a pyrazole ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety. Key physicochemical properties include:
- Solubility : Limited solubility in water but improved in polar aprotic solvents (e.g., DMSO or ethanol) .
- pKa : Estimated ~3.7 (based on analogous pyrazole-carboxylic acids), influencing ionization under physiological conditions .
- Spectroscopic Data : Confirmed via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (ESI-MS: [M+H]⁺ at m/z 207.1) .
Methodological Insight : Use X-ray crystallography (via SHELX software ) for unambiguous structural confirmation. Optimize purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves:
Cyclocondensation : Reacting 4-fluorophenyl hydrazine with β-keto esters (e.g., ethyl 3-oxo-3-(4-fluorophenyl)propanoate) under acidic conditions to form the pyrazole ring .
Hydrolysis : Converting the ester intermediate (e.g., ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to the carboxylic acid using NaOH/EtOH (yield: ~70–85%) .
Q. Critical Parameters :
- Temperature : Maintain 80–100°C during cyclocondensation to avoid side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water improves yield and purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields?
Discrepancies in yields (e.g., 70% vs. 85%) arise from variations in:
Q. Experimental Design :
- Perform Design of Experiments (DoE) to map the interplay of temperature, catalyst, and solvent.
- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Key SAR studies focus on:
- Fluorine Position : 4-Fluorophenyl enhances metabolic stability compared to 2- or 3-fluoro analogs .
- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazoles or sulfonamides modulates solubility and target binding .
- Pyrazole Substitution : Methyl or trifluoromethyl groups at position 5 improve potency in kinase inhibition assays .
Q. Methodology :
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
- Validate activity via in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. How can researchers address challenges in characterizing biological activity?
Common issues include:
- Low Solubility : Use DMSO stock solutions (≤10 mM) and dilute in assay buffers .
- Off-Target Effects : Employ counter-screening against unrelated enzymes (e.g., CYP450s) to confirm selectivity .
- Metabolic Instability : Assess stability in liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance) .
Q. Advanced Techniques :
Q. What analytical methods resolve discrepancies in spectral data for this compound?
Conflicting NMR or MS data often stem from:
Q. Resolution Strategies :
Q. How is this compound utilized in multicomponent reactions (MCRs) for drug discovery?
The carboxylic acid group enables:
- Amide Coupling : React with amines (e.g., 2-methylthiazole derivatives) via EDC/HOBt to generate bioactive amides (yield: 76–82%) .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to diversify the aryl group .
Case Study : Synthesis of Z899051432 (a CFTR potentiator) via coupling with N-methyl-1-(2-methylthiazol-4-yl)methanamine .
Q. What are the best practices for handling and storing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
